Product packaging for 1,1,2,2,3,3-Hexafluorobutane(Cat. No.:CAS No. 119450-66-7)

1,1,2,2,3,3-Hexafluorobutane

Cat. No.: B14292988
CAS No.: 119450-66-7
M. Wt: 166.06 g/mol
InChI Key: NNPCTYMKWGZEIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,2,2,3,3-Hexafluorobutane ( 119450-66-7) is a strategically valuable, partially fluorinated butane derivative with the molecular formula C4H4F6 and a molecular weight of 166.06 g/mol . This compound is characterized by the substitution of six fluorine atoms on its four-carbon chain, a configuration that confers a unique balance of properties between a standard hydrocarbon and a fully fluorinated alkane . The incorporation of fluorine atoms dramatically alters the molecule's physical, chemical, and biological characteristics due to fluorine's high electronegativity, small atomic size, and the exceptional strength of the carbon-fluorine (C-F) bond . This results in a compound with notable chemical inertness and thermal stability . A key strategic value of this and related hexafluorobutane isomers lies in their role as advanced building blocks in synthetic chemistry . They serve as crucial intermediates for constructing more complex fluorinated molecules, including polymers, agrochemicals, and pharmaceuticals . In the field of materials science, the incorporation of fluorinated butane moieties is a key strategy for creating advanced materials. For instance, they can be used to construct metal-organic frameworks (MOFs) with enhanced gas storage capabilities and improved stability against moisture, as the presence of fluorinated groups can render the frameworks hydrophobic . The compound's unique structure, with fluorine atoms clustered along the carbon chain, also provides a distinct steric and electronic profile compared to its constitutional isomers, making it a subject of interest in structural and mechanistic studies . Researchers utilize this chemical to explore the activation of the typically inert C-F bond and to develop novel synthetic methodologies, including methods involving fluorinated radicals and transition-metal-catalyzed cross-coupling . Attention: This product is for research use only. Not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4F6 B14292988 1,1,2,2,3,3-Hexafluorobutane CAS No. 119450-66-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119450-66-7

Molecular Formula

C4H4F6

Molecular Weight

166.06 g/mol

IUPAC Name

1,1,2,2,3,3-hexafluorobutane

InChI

InChI=1S/C4H4F6/c1-3(7,8)4(9,10)2(5)6/h2H,1H3

InChI Key

NNPCTYMKWGZEIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(F)F)(F)F)(F)F

Origin of Product

United States

Sophisticated Synthetic Methodologies for Hexafluorobutane Compounds

Targeted Synthesis via Halogenation and Dehalogenation Reaction Sequences

A prevalent strategy for synthesizing fluorinated butanes involves the creation of a halogenated precursor molecule, followed by the selective removal of certain halogen atoms to yield the final product. This multi-step approach allows for significant control over the final structure.

The initial step in many synthetic routes is the formation of a suitable polyhalogenated butane (B89635) precursor. A common and industrially significant precursor is 1,2,3,4-tetrachlorohexafluorobutane (B1297612). ontosight.ai This compound can be synthesized through several methods, primarily involving the dimerization or halogenation of smaller fluorinated molecules.

One established method is the dimerization of chlorotrifluoroethylene (B8367) (CTFE), which can be manipulated to produce 1,2,3,4-tetrachlorohexafluorobutane. researchgate.net Another key approach is the halogenation of partially fluorinated butenes. For instance, commercially available (E)- and (Z)-1,1,1,4,4,4-hexafluorobut-2-enes can be reacted with halogens like bromine (Br₂) or iodine monochloride (ICl). nih.gov This reaction, often initiated by ultraviolet (UV) light, breaks the double bond and adds halogen atoms, producing 2,3-dihalo-1,1,1,4,4,4-hexafluorobutane precursors with high yields. beilstein-journals.org For example, the bromination of (E)-1,1,1,4,4,4-hexafluorobut-2-ene yields 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195).

Precursor Synthesis MethodStarting Material(s)Key Reagents/ConditionsProductYieldReference(s)
DimerizationChlorotrifluoroethyleneFluorine1,2,3,4-Tetrachlorohexafluorobutane-
Halogenation(E)-1,1,1,4,4,4-Hexafluorobut-2-eneBromine (Br₂), UV light or sunlight2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane95% beilstein-journals.org
Halogenation1,1,1,4,4,4-Hexafluorobut-2-eneIodine Monochloride (ICl)2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane85% beilstein-journals.org
Fluorination1,2-bis(fluoro)-1,2-dichloroetheneFluorine gas (F₂) at -75°C1,2,3,4-Tetrachloro-hexafluorobutane81.4% selectivity

Once a polyhalogenated precursor like 1,2,3,4-tetrachlorohexafluorobutane is synthesized, the next step involves selectively removing chlorine or bromine atoms. This dehalogenation is frequently accomplished using a reducing metal, with zinc powder being a prominent example. nih.gov The reaction involves treating the precursor with zinc, often in a polar solvent such as ethanol (B145695) or isopropanol. researchgate.netgoogle.com The zinc acts as an electron donor, inducing the elimination of chlorine atoms to form new bonds and yield the desired, less-halogenated product. google.com This method is used to produce hexafluoro-1,3-butadiene (B1630412) from 1,2,3,4-tetrachlorohexafluorobutane, demonstrating the effectiveness of zinc-induced dechlorination. researchgate.netgoogle.com The principles of this reaction can be adapted to produce saturated hexafluorobutanes by controlling the reaction conditions and precursor geometry.

Transition metals can also mediate these transformations. For instance, palladium-on-carbon catalysts have been used in coupling reactions of fluoroolefins, which can be tailored to form linear hexafluorobutane isomers.

Dehalogenation MethodPrecursorKey ReagentsTypical ConditionsProduct FocusReference(s)
Zinc-induced Dechlorination1,2,3,4-TetrachlorohexafluorobutaneZinc powderEthanol solventHexafluoro-1,3-butadiene researchgate.net
Zinc-induced Dehalogenation1,4-dibromo-2-chloro-3-halo-1,1,2,3,4,4-hexafluorobutaneZinc powder60–90°C, 3–6 hoursHexafluoro-1,3-butadiene
Catalytic CouplingChlorotrifluoroethylenePalladium on carbon300–500°CLinear hexafluorobutane isomers

The synthesis of halogenated precursors for fluorinated butanes often relies on reactions initiated by light (photochemistry) or radical initiators. Free-radical halogenation is a characteristic reaction for alkanes and their derivatives. lscollege.ac.inmasterorganicchemistry.com The addition of halogens like bromine to a fluorinated alkene, such as 1,1,1,4,4,4-hexafluorobut-2-ene, is significantly accelerated by UV irradiation or sunlight. beilstein-journals.org This process proceeds through a radical chain mechanism. The light provides the energy to split the halogen molecule (e.g., Br₂) into highly reactive radicals, which then attack the alkene's double bond to initiate the addition reaction.

Alternatively, chemical radical initiators like azodiisobutyronitrile (AIBN) can be used. google.com These compounds decompose upon heating to generate radicals that can initiate the desired reaction, such as the addition of a perfluoroalkyl iodide to an alkene, a common method for creating larger fluorinated alkanes. google.com These radical-based methods are powerful tools for creating the specific C-C and C-halogen bonds needed for hexafluorobutane synthesis. pearson.com

Advanced Fluorination Techniques for Butane Scaffolds

Instead of building a molecule with halogens already in place, an alternative strategy involves creating a butane or butene backbone and then introducing fluorine atoms using advanced fluorination techniques.

Direct Fluorination : This method uses elemental fluorine (F₂), a highly reactive gas. numberanalytics.com The reaction is very exothermic and requires specialized equipment and careful control of conditions (e.g., low temperatures, dilution with inert gases) to prevent over-fluorination and decomposition of the starting material. numberanalytics.com Continuous flow systems are often employed for safety and efficiency.

Halogen Exchange (Halex) Reactions : A more common and controllable approach is to replace existing chlorine or bromine atoms on a butane scaffold with fluorine. This is typically achieved using reagents like anhydrous hydrogen fluoride (B91410) (HF) or metal fluorides such as antimony pentafluoride (SbF₅). The Halex method is a cornerstone of industrial organofluorine chemistry due to its high efficiency and selectivity.

Electrochemical Fluorination (ECF) : In this technique, an organic compound is dissolved in anhydrous hydrogen fluoride and oxidized at a nickel anode. numberanalytics.comresearchgate.net The process, known as the Simons process, generates fluorinated compounds by replacing hydrogen atoms with fluorine. researchgate.net

Electrophilic Fluorination : For introducing fluorine at specific C-H bonds, electrophilic fluorinating agents are used. Reagents like Selectfluor® are capable of fluorinating even unactivated C(sp³)–H bonds, often under photochemical or catalytic conditions, offering a direct route to functionalize a pre-existing alkane chain. alfa-chemistry.combeilstein-journals.org

Stereoselective and Regioselective Synthetic Approaches to Hexafluorobutane Isomers

Controlling the precise three-dimensional arrangement (stereochemistry) and position (regiochemistry) of atoms is critical when synthesizing specific isomers of hexafluorobutane.

Regioselectivity : In reactions like free-radical halogenation, the position of the new halogen atom is influenced by the stability of the radical intermediate. lscollege.ac.in For example, chlorination of n-butane preferentially occurs at the secondary ("2") position because the secondary radical is more stable than the primary one. lscollege.ac.in

Stereoselectivity : The synthesis of molecules with chiral centers or specific double bond geometries (E/Z isomers) requires stereoselective methods. For example, the dehydrohalogenation of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes can produce a mixture of (E) and (Z) isomers of 2-halo-1,1,1,4,4,4-hexafluorobut-2-ene. nih.gov The ratio of these stereoisomers can be controlled by carefully selecting the base (e.g., potassium hydroxide), solvent, and reaction temperature. Furthermore, photochemical isomerization under UV light can be used to convert an (E)-isomer into the more thermodynamically stable (Z)-isomer with high efficiency. Catalytic methods, such as the cis-selective semi-hydrogenation of perfluoro-2-butyne using palladium-based catalysts, also provide a route to specific stereoisomers.

Flow Chemistry Applications in Fluorobutane Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor rather than in a batch, has become a vital technology for synthesizing fluorinated compounds. This approach offers significant advantages in safety, efficiency, and scalability, particularly for reactions involving hazardous reagents like fluorine gas or highly exothermic processes.

Continuous flow systems with inert packing materials are used to improve yields in dimerization reactions by minimizing side reactions. Gas-phase fluorination and halogenation processes are also well-suited for flow reactors, which allow for precise control over temperature, pressure, and residence time. chemicalbook.com For example, the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane can be conducted in a microreactor, a type of flow device, allowing for excellent control over the highly energetic fluorination and chlorination steps. google.com The scalability and enhanced safety of flow chemistry make it the preferred method for the industrial production of many fluorinated butanes and their precursors.

Cascade Reactions and One-Pot Procedures for Fluorinated Alkane Construction

Recent advancements have highlighted the power of cascade reactions in constructing highly functionalized fluorinated molecules. A notable strategy, likened to "molecular origami," employs inexpensive organic catalysts to initiate a sequence of reactions from simple starting materials. sciencedaily.com For instance, researchers have developed a cascade reaction that facilitates multiple fluorination events through the sequential generation of reactive intermediates. sciencedaily.com This approach allows for the manipulation of a substrate through successive transformations within a single pot to create new classes of di- and trifluorinated molecules. sciencedaily.com

One specific example involves the use of cyclobutanol (B46151) derivatives, which, under finely-tuned acidic conditions, can be activated to produce an intermediate that enters a catalytic cycle. sciencedaily.com This process enables the generation of complex fluorinated products in a single, efficient operation. sciencedaily.com

Another powerful strategy is the defluorinative multicomponent cascade reaction (DF-MCR), which utilizes photoexcited palladium catalysis. acs.org This method combines commercially available trifluoromethylarenes, dienes, and various nucleophiles in a modular fashion to construct aromatic difluoromethyl-containing compounds under mild conditions. acs.org

Halogenation/dehydrohalogenation sequences on hexafluorobutene isomers also exemplify a cascade approach. The reaction of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes with halogens like bromine or iodine monochloride first yields 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes. beilstein-journals.orgbeilstein-journals.org A subsequent dehydrohalogenation step in the same pot can then lead to the formation of novel fluorinated allenes, such as 1,1,4,4,4-pentafluorobuta-1,2-diene. beilstein-journals.org

One-pot procedures are also prominent in the synthesis of precursors and analogues of hexafluorobutane. The synthesis of hexafluoro-1,3-butadiene, a related compound, has been achieved in one pot through the coupling of trifluorovinylzinc bromide in the presence of a copper (II) or iron (III) catalyst. scirp.orgresearchgate.netsemanticscholar.org This method involves forming the organozinc reagent from trifluorobromoethylene and zinc powder, followed by a catalyzed coupling reaction in the same vessel. scirp.orgsemanticscholar.org

Similarly, the direct fluorination of certain precursors can be performed in a one-pot fashion. A notable method involves the difluorination of 1-trifluoromethyl-1,3-diketone derivatives using Selectfluor. rsc.org The reaction proceeds via an electrophilic fluorination, which is followed by fragmentation of the intermediate to yield the desired difluoromethyl ketone. rsc.org

The following tables summarize key research findings on these advanced synthetic procedures.

Table 1: Cascade Reactions for Fluorinated Compound Synthesis

Starting Material Reagents & Catalysts Product Type Key Findings Reference
Cyclobutanol derivatives Inexpensive organic catalysts, acidic medium Di- and trifluorinated molecules Multiple sequential reactions are possible in a one-pot fashion by fine-tuning reaction conditions, enabling the generation of three new classes of complex fluorinated products. sciencedaily.com

Table 2: One-Pot Procedures for Fluorinated Compound Synthesis

Starting Material Reagents & Catalysts Product Yield Key Findings Reference
4,4,4-Trifluoro-1-phenylbutane-1,3-dione Selectfluor, Acetonitrile, Water 1-(2,2-Difluoro-1-oxo-1-phenylethyl)urea Not specified A novel one-pot difluorination/fragmentation process was developed using Selectfluor under reflux conditions. rsc.org

Elucidating Reaction Mechanisms and Chemical Reactivity of Hexafluorobutane Isomers

Mechanistic Investigations of Halogenation and Dehydrohalogenation Cascades

Halogenation and subsequent dehydrohalogenation reactions represent a fundamental strategy for introducing functionality into fluorinated butane (B89635) scaffolds. These reaction cascades are particularly well-documented for isomers like 1,1,1,4,4,4-hexafluorobut-2-enes, which serve as valuable synthons. beilstein-journals.org

The process typically begins with the halogenation of a hexafluorobutene isomer. For instance, the reaction of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes with bromine or iodine monochloride readily forms 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes. beilstein-journals.org The addition of bromine to (E)-1,1,1,4,4,4-hexafluorobut-2-ene under UV irradiation proceeds efficiently to yield 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) as a mixture of stereoisomers. Similarly, reacting the butene with iodine monochloride (ICl) under sunlight produces 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane in high yield. beilstein-journals.org

The subsequent dehydrohalogenation of these dihalo-hexafluorobutanes is a critical step, leading to the formation of versatile haloolefins. beilstein-journals.org This elimination reaction is typically carried out using a base. The reaction of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with various bases demonstrates how the choice of reagent can influence the reaction outcome, as detailed in the table below. beilstein-journals.org

BaseSolventTemperature (°C)Time (h)Product(s)Yield (%)
DBUBenzene8012(E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene70
iPr₂NEtBenzene8024(E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene45
KOHH₂O1003(E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene80

This cascade of halogenation followed by dehydrohalogenation provides a robust pathway to valuable bistrifluoromethyl-containing haloolefins, which are key intermediates for further chemical transformations. beilstein-journals.org

Radical Reaction Pathways in the Formation and Transformation of Fluorinated Butanes

Radical reactions play a significant role in both the synthesis and transformation of fluorinated butanes. The formation of the fluorinated butane backbone can occur through radical-chain mechanisms. For example, the thermal reaction of hexafluoropropene (B89477) with n-butane is initiated by hydrogen abstraction from the alkane, leading to the formation of 1:1 and 2:1 adducts. psu.edu The isolation of 1,1,1,2,3,3-hexafluoropropane (B1582507) in these reactions provides strong evidence for the proposed radical initiation step. psu.edu The structures of the resulting adducts indicate that C-H bonds adjacent to the newly introduced fluoroalkyl group are deactivated towards further hydrogen abstraction. psu.edu

The synthesis of precursors to hexafluorobutanes, such as hexafluorobutadiene, can also involve radical pathways. The dimerization of hexafluorobutadiene at high pressures is proposed to proceed through a biradical mechanism. pleiades.online Furthermore, a general mechanism for the reaction of elemental fluorine with perhalo-olefins involves the formation of dimer addition products through the diffusion-controlled combination of free radicals. google.com

Transformations of fluorinated compounds can also be achieved via radical pathways. For instance, the radical reduction of 3-chloro-2-(trifluoromethyl)azetidines using tributyltin hydride (n-Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) demonstrates a method for dehalogenating related fluorinated cyclic systems. nih.gov These examples highlight the versatility of radical chemistry in the synthesis and functionalization of fluorinated butane structures.

Intramolecular Rearrangements and Isomerization Dynamics

The dynamics of fluorinated molecules, including intramolecular rearrangements and isomerization, are influenced by the unique stereoelectronic effects of fluorine. The introduction of fluorine atoms can significantly alter the conformational preferences of alkane chains. In 2,3-difluorobutane, a complex interplay of steric and electronic effects, including the fluorine gauche effect, results in conformational energies and dihedral angles that are not easily predicted by simple chemical intuition. researchgate.net

A specific example of rearrangement cited in the context of related species involves tritium-induced reactions. Energetic tritium (B154650) atoms can react with polyhalomethanes to form excited intermediates that subsequently decompose. acs.org For instance, tritiated fluorocarbene (CTF) can be generated from the decomposition of excited tritiated halomethanes. acs.org While this is not a direct fluorine migration within a butane skeleton, it illustrates the high-energy processes and rearrangements that can be induced in fluorinated molecules by energetic atoms. The use of tritium plasma has also been shown to induce substitution and addition reactions on various substrates. iaea.org

Skeletal rearrangements are another important class of intramolecular transformations. In related systems, strain-release-driven electrochemical rearrangements of alkyl cyclobutanes provide a pathway for significant structural changes, transforming the cyclic skeleton into different heterocyclic systems. d-nb.info These processes are typically initiated by single-electron oxidation, which activates the strained ring and leads to bond cleavage and rearrangement. d-nb.info

Cycloaddition and Dimerization Reactions Involving Unsaturated Hexafluorobutane Precursors (e.g., Hexafluorobutadiene)

Unsaturated precursors, most notably hexafluoro-1,3-butadiene (B1630412), are critical starting materials that undergo cycloaddition and dimerization reactions to form more complex fluorinated structures. Hexafluoro-1,3-butadiene is known to dimerize thermally via a [2+2] cycloaddition process to yield perfluorinated divinylcyclobutanes. wikipedia.org At temperatures of 150 °C or higher, it can also undergo intra- and intermolecular cycloaddition reactions to form various cyclodimers and trimers. smolecule.comresearchgate.net

The dimerization of hexafluorobutadiene has been studied under high pressure, where the major products are dimers formed through a [2+2]-cycloaddition mechanism. pleiades.online The reaction was determined to be second-order with a negative activation volume, consistent with a concerted or highly constrained transition state, and is believed to proceed via a biradical mechanism. pleiades.online

ReactantReaction TypeConditionsMajor Product(s)Mechanism
Hexafluoro-1,3-butadieneDimerization150 °CPerfluorodivinylcyclobutanes[2+2] Cycloaddition wikipedia.org
Hexafluoro-1,3-butadieneDimerizationUp to 1200 MPa, up to 130 °CHFB dimers[2+2] Cycloaddition (Biradical) pleiades.online
Hexafluoro-1,3-butadiene + CyclodimersTrimerization≥ 150 °CC₁₂F₁₈ Trimers[2+2] and [2+4] Cycloadditions researchgate.net

In addition to dimerization, hexafluoro-1,3-butadiene reacts with its own cyclodimers to produce trimers through both [2+2] and [2+4] cycloaddition pathways. researchgate.net The distribution of the resulting products is dependent on the reaction temperature and the relative stabilities of the various dimers and trimers involved. researchgate.net These cycloaddition reactions are fundamental for building up larger and more complex fluorocarbon frameworks from C4 precursors.

Derivatization Chemistry of Hexafluorobutane Backbones for Functional Material Synthesis

The chemical modification of hexafluorobutane backbones and their unsaturated precursors is a key strategy for creating advanced functional materials. The high fluorine content imparts desirable properties such as thermal and chemical stability, which are valuable in polymers, films, and specialty chemicals. smolecule.com

A primary route for derivatization involves the dehydrohalogenation of halogenated hexafluorobutanes. As discussed previously, the dehydrohalogenation of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes produces highly reactive bistrifluoromethyl-containing haloolefins. These olefins are versatile building blocks for subsequent transformations, allowing for the introduction of various functional groups and the synthesis of more complex molecules. beilstein-journals.org

The unsaturated precursor, hexafluoro-1,3-butadiene (C₄F₆), is itself a valuable monomer and precursor for functional materials. It is used in Plasma-Enhanced Chemical Vapor Deposition (PECVD) to create thin fluorinated films that offer excellent corrosion resistance. smolecule.com Furthermore, there is ongoing research into using C₄F₆ for the development of novel fluoroelastomers and resins with enhanced performance characteristics. smolecule.com A more recent application involves incorporating C₄F₆ into cyanine (B1664457) dyes, where the fluorine atoms can extend the light absorption range, suggesting potential uses in areas like solar energy conversion. smolecule.com This derivatization chemistry highlights the pathway from simple fluorinated butanes to sophisticated materials with tailored properties.

Cutting Edge Spectroscopic and Advanced Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous assignment of the chemical structure of 1,1,2,2,3,3-hexafluorobutane, leveraging the magnetic properties of its constituent nuclei.

Carbon-13 and Fluorine-19 NMR Chemical Shift Analysis

Carbon-13 (¹³C) NMR provides direct information about the carbon skeleton of the molecule. bhu.ac.in In this compound, the carbon atoms are in different chemical environments due to the varying degrees of fluorination, leading to distinct chemical shifts. oregonstate.edu The carbon atoms bonded to two fluorine atoms (CHF₂) and the carbon atom bonded to one fluorine atom and a methyl group (CHF-CH₃) will exhibit characteristic signals. The chemical shift values are influenced by the strong electronegativity of the attached fluorine atoms, which deshields the carbon nuclei and shifts their resonances downfield. oregonstate.edualfa-chemistry.com

Fluorine-19 (¹⁹F) NMR is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orghuji.ac.il The ¹⁹F NMR spectrum of this compound is expected to show distinct signals for the fluorine atoms at the C1, C2, and C3 positions. The chemical shifts are highly sensitive to the local electronic environment, providing clear differentiation between the -CHF₂ and -CHF- groups. alfa-chemistry.combiophysics.org Spin-spin coupling between non-equivalent fluorine nuclei and between fluorine and hydrogen nuclei provides additional structural information through the multiplicity of the signals. wikipedia.orghuji.ac.il For instance, the fluorine atoms on a CHF₂ group would appear as a doublet of doublets due to coupling with the geminal proton and the vicinal fluorine and proton.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

NucleusPositionPredicted Chemical Shift (ppm)Multiplicity
¹³CC1 (CHF₂)110-130Triplet
¹³CC2 (CHF₂)110-130Triplet
¹³CC3 (CHF)90-110Doublet
¹³CC4 (CH₃)15-30Quartet
¹⁹FC1 (CHF₂)-110 to -130Doublet of Doublets
¹⁹FC2 (CHF₂)-110 to -130Doublet of Doublets
¹⁹FC3 (CHF)-180 to -200Multiplet

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons in the molecule. sdsu.edumnstate.edu For this compound, this would show correlations between the proton on C3 and the protons of the methyl group (C4), as well as between the protons on C1, C2, and C3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly to the carbons they are attached to. sdsu.eduepfl.ch It provides a direct link between the ¹H and ¹³C spectra, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. epfl.chyoutube.comemerypharma.com This is particularly useful for identifying quaternary carbons and for piecing together the carbon framework of the molecule by observing correlations between, for example, the protons on the methyl group and the carbons at positions C2 and C3. emerypharma.com

Tritium-Induced NMR Shifts in Labeled Hexafluorobutanes

The introduction of tritium (B154650) (³H), a radioactive isotope of hydrogen, can be used as a sensitive probe in NMR spectroscopy. huji.ac.il While not a standard technique for this specific compound, the principles can be applied. In a tritiated analog of this compound, the tritium nucleus, being NMR active with a spin of 1/2, would exhibit its own NMR spectrum. huji.ac.ilnanalysis.com Furthermore, the presence of tritium can induce small but measurable shifts in the ¹⁹F and ¹³C NMR spectra of the molecule, a phenomenon known as an isotope-induced shift. cdnsciencepub.comresearchgate.net These shifts can provide subtle structural and electronic information about the molecule. cdnsciencepub.com

Vibrational Spectroscopy for Conformational Studies and Molecular Dynamics

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for investigating the conformational isomers and molecular vibrations of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. tu-darmstadt.de The FTIR spectrum of this compound would be characterized by strong absorption bands corresponding to the stretching and bending vibrations of C-F, C-H, C-C, and C-H₃ groups. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. The presence of multiple conformers (due to rotation around the C-C bonds) can lead to a more complex spectrum, with different conformers exhibiting slightly different vibrational frequencies. By analyzing the temperature dependence of the FTIR spectrum, it is possible to study the relative stabilities and populations of these conformers.

Interactive Data Table: Characteristic FTIR Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
C-H StretchCH, CH₃2850-3000
C-F StretchCHF₂, CHF1000-1400
C-C Stretch800-1200
C-H BendCH, CH₃1350-1480

Raman Spectroscopy and Harmonic Force Field Analysis

Raman spectroscopy is a complementary technique to FTIR that relies on the inelastic scattering of monochromatic light. mdpi.comlibretexts.org While FTIR is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, some vibrational modes that are weak or inactive in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. The Raman spectrum of this compound would provide additional information about its vibrational modes, particularly the symmetric vibrations of the C-C and C-F bonds. researchgate.net

Harmonic force field analysis is a computational method used to predict and interpret the vibrational spectra of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, a force field can be constructed that describes the vibrational frequencies and normal modes of the molecule. acs.org This analysis, often performed using density functional theory (DFT) or other ab initio methods, is crucial for assigning the observed bands in the FTIR and Raman spectra to specific molecular motions and for understanding the conformational preferences of this compound.

Computational and Theoretical Chemistry Insights into Hexafluorobutane Structures

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

No specific studies providing detailed quantum chemical calculations on the electronic structure and bonding characteristics of 1,1,2,2,3,3-hexafluorobutane were identified in the available literature. Such calculations would typically provide insights into atomic charges, molecular orbital energies, and the nature of the carbon-carbon and carbon-fluorine bonds.

Conformational Potential Energy Surface Mapping and Stability Analysis

There is no available research that details the mapping of the conformational potential energy surface or a stability analysis of the different conformers of this compound. This type of analysis is crucial for understanding the molecule's flexibility and the relative energies of its spatial arrangements, such as the anti and gauche conformers.

Ab Initio and Density Functional Theory (DFT) Studies of Reaction Mechanisms

Specific ab initio or Density Functional Theory (DFT) studies on the reaction mechanisms involving this compound could not be found. This includes investigations into its thermal decomposition or its reactions with other chemical species. While this compound can undergo reactions such as oxidation, reduction, and substitution, the detailed mechanisms have not been computationally elucidated in the sourced literature.

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

No literature detailing molecular dynamics simulations for this compound was found. These simulations are essential for understanding the intermolecular forces that govern the behavior of the compound in its liquid and solid states, including properties like density and enthalpy of vaporization.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

There are no available computational studies that predict the spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) of this compound and compare them with experimental data. Such studies are vital for validating computational models and aiding in the interpretation of experimental spectra.

Mechanistic Environmental Behavior and Atmospheric Chemistry of Hexafluorobutane Derivatives

Atmospheric Degradation Pathways Initiated by Hydroxyl Radicals and Other Oxidants

The primary removal process for saturated hydrofluorocarbons (HFCs) like 1,1,2,2,3,3-Hexafluorobutane from the atmosphere is through reaction with hydroxyl (OH) radicals. noaa.govutoronto.ca These reactions are typically slow, leading to long atmospheric lifetimes for many HFCs. industrialchemicals.gov.au The atmospheric lifetime of this compound (CH2FCH2CF2CF3) has been estimated to be approximately 1.2 years, a value derived from its reaction rate with OH radicals. noaa.govnoaa.govuu.nl

The degradation process is initiated by the abstraction of a hydrogen atom from the HFC molecule by an OH radical, forming a fluorinated alkyl radical and a water molecule. For this compound, this can occur at two positions:

CHF₂-C•H-CF₂-CF₃ + H₂O

CH₂F-CH₂-C•F-CF₃ + H₂O

The resulting fluoroalkyl radicals (R•) rapidly react with molecular oxygen (O₂) to form peroxy radicals (RO₂•). These peroxy radicals can then react with nitric oxide (NO) to form alkoxy radicals (RO•) and nitrogen dioxide (NO₂).

While the reaction with OH radicals is the dominant loss process for saturated HFCs, other oxidants such as ozone (O₃) and nitrate (B79036) radicals (NO₃) play a much smaller role in their atmospheric degradation. For unsaturated fluorinated butanes, such as hydrofluoroolefins (HFOs), ozonolysis can be a significant degradation pathway, leading to the formation of Criegee intermediates. copernicus.org

The rate constants for the reactions of OH radicals with alkanes and their halogenated derivatives are crucial for determining their atmospheric lifetimes. These rate constants are temperature-dependent and are often expressed using the Arrhenius equation. While specific experimental data for this compound is limited, estimation methods based on structure-activity relationships can provide valuable insights into its reaction kinetics. utoronto.cacopernicus.org

Formation and Transformation of Fluorinated Degradation Products

The atmospheric degradation of this compound and its derivatives leads to the formation of a variety of smaller, oxygenated fluorinated compounds. Following the initial reaction with OH radicals and the formation of alkoxy radicals, these intermediates can undergo further reactions, including C-C bond cleavage and reactions with other atmospheric species.

A significant degradation product of many HFCs is trifluoroacetic acid (TFA). umweltbundesamt.defluorocarbons.orgresearchgate.netnih.govunfccc.int The atmospheric oxidation of the -CF₃ group often leads to the formation of trifluoroacetyl fluoride (B91410) (CF₃C(O)F), which can then be hydrolyzed in atmospheric water droplets to form TFA. TFA is highly persistent in the environment due to its resistance to further degradation. umweltbundesamt.deunfccc.int

Table 1: Potential Atmospheric Degradation Products of this compound

Precursor CompoundDegradation PathwayPotential ProductsEnvironmental Significance
This compoundReaction with OH radicalsTrifluoroacetic acid (TFA), Formyl fluoride, other fluorinated aldehydes and acidsTFA is a persistent environmental contaminant.

Long-Range Atmospheric Transport Models and Chemical Transformation Kinetics

Hydrofluorocarbons with long atmospheric lifetimes, including this compound, have the potential for long-range atmospheric transport. industrialchemicals.gov.aucopernicus.orgnoaa.gov Once emitted, these compounds can be carried by winds over vast distances, leading to their distribution across the globe, far from their original sources. noaa.govcopernicus.org This long-range transport means that HFCs can contribute to the global background concentrations of greenhouse gases.

Atmospheric transport models are essential tools for simulating the movement and transformation of these compounds in the atmosphere. ucar.educopernicus.orgempa.ch These models incorporate meteorological data, such as wind speed and direction, with chemical transformation kinetics to predict the concentration and distribution of atmospheric pollutants.

Table 2: Key Parameters for Modeling Long-Range Transport of this compound

ParameterDescriptionRelevance for Modeling
Atmospheric Lifetime The average time a molecule of the compound resides in the atmosphere.A longer lifetime allows for greater transport distances.
OH Radical Reaction Rate Constant The speed at which the compound reacts with OH radicals.Determines the rate of chemical transformation during transport.
Deposition Rates (Wet and Dry) The rates at which the compound and its degradation products are removed from the atmosphere by precipitation and surface uptake.Influences the atmospheric concentration and the amount reaching remote ecosystems.
Emission Inventories Data on the sources and quantities of the compound being released into the atmosphere.Provides the starting point for transport simulations.

Complex models like the Whole Atmosphere Community Climate Model (WACCM) and the Community Multiscale Air Quality (CMAQ) modeling system can be used to simulate the global and regional transport and chemistry of HFCs. ucar.educopernicus.org These models rely on accurate kinetic data for the reactions of HFCs with atmospheric oxidants to provide reliable predictions of their environmental fate.

Development of Analytical Methods for Tracing Fluorinated Butane (B89635) Derivatives in Environmental Compartments

Tracing the presence and transformation of fluorinated butane derivatives like this compound in various environmental compartments such as air, water, and soil requires sensitive and specific analytical methods. au.dk

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile organic compounds, including HFCs, in air samples. nasa.govfit.edu For less volatile degradation products in water samples, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is often the method of choice. nih.gov

Another powerful technique for the analysis of fluorinated compounds is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR can provide detailed structural information about fluorinated molecules and can be used to identify and quantify both parent compounds and their degradation products in complex environmental matrices.

Table 3: Analytical Techniques for Fluorinated Butane Derivatives

Analytical TechniqueTarget AnalyteEnvironmental CompartmentKey Advantages
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile fluorinated butanesAirHigh sensitivity and specificity for volatile compounds.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Fluorinated degradation products (e.g., TFA)Water, SoilSuitable for non-volatile and polar compounds.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Parent compounds and degradation productsVariousProvides detailed structural information.

The development of robust analytical methods is crucial for monitoring the environmental concentrations of this compound and its derivatives, validating atmospheric models, and assessing the effectiveness of regulations aimed at reducing their emissions. europa.eu

Advanced Research Applications and Future Directions

Hexafluorobutane Derivatives as Precursors for Novel Fluoropolymers and Elastomers

Derivatives of hexafluorobutane are crucial starting materials for synthesizing a variety of fluorinated monomers, which are subsequently polymerized to create advanced fluoropolymers and elastomers with tailored properties. The strategic placement of fluorine atoms in the butane (B89635) backbone imparts exceptional chemical resistance, thermal stability, and unique dielectric properties to the resulting polymers.

Research has demonstrated that halogenated derivatives of hexafluorobutane, such as 1,2,3,4-tetrachlorohexafluorobutane (B1297612), can be dehalogenated to produce high-purity hexafluoro-1,3-butadiene (B1630412). scribd.comscirp.org This monomer is essential for producing specialty fluoroelastomers and resins. scirp.org The synthesis often involves multiple steps, including fluorination, chlorination or bromination, and finally, a dehalogenation step using agents like zinc powder. scribd.comgoogle.com

Another key area of research is the production of various isomers of hexafluorobutene. For instance, (Z)-1,1,1,4,4,4-hexafluoro-2-butene is valued as a new-generation refrigerant and foam blowing agent. google.com Integrated processes are being developed to convert the more easily synthesized E-isomer into the more desirable Z-isomer. google.comgoogle.com These monomers can be used in polymerization to create materials with specific characteristics. For example, perfluorocyclobutyl (PFCB) aryl ether polymers represent a class of high-performance fluoropolymers known for their thermal stability and processability, derived from the thermal cyclodimerization of aryl trifluorovinyl ether monomers. core.ac.uk

The table below summarizes key monomers derived from fluorinated butanes and their applications in polymer science.

MonomerPrecursor ExamplePolymer TypeKey Polymer Properties
Hexafluoro-1,3-butadiene1,2,3,4-Tetrachlorohexafluorobutane scribd.comFluoroelastomers, Fluororesins scirp.orgHigh thermal stability, chemical resistance, specialized electrical properties. scirp.org
(Z)-1,1,1,4,4,4-Hexafluoro-2-butene(E)-1,1,1,4,4,4-Hexafluoro-2-butene google.comSpecialty FluoropolymersUsed as comonomer to impart specific properties.
Perfluoro (methyl vinyl ether)(Not directly from butane, but used with other fluoro-monomers)Perfluoroelastomers Excellent thermal and chemical resistance, low-temperature flexibility.
Trifluoroethylene(Used in copolymerization)Fluoropolymers Contributes to polymer polarity and structural integrity.

Intermediates in the Synthesis of Specialty Fluorinated Chemicals and Pharmaceuticals

The unique reactivity of 1,1,2,2,3,3-hexafluorobutane and its halogenated derivatives makes them valuable intermediates in the synthesis of a wide array of complex molecules for specialty chemicals and pharmaceuticals. ontosight.ai The presence of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks highly sought after in medicinal chemistry. rsc.orgacademie-sciences.fr

For example, 1,2,3,4-tetrachlorohexafluorobutane serves as a precursor for other fluorinated compounds used in medical technology and pharmaceutical applications. ontosight.ai Similarly, 1,2,3,4-tetrabromo-1,1,2,3,4,4-hexafluorobutane is used as a building block for complex molecules that may possess biological activity. ontosight.ai

A significant advancement is the use of fluorinated butanes in creating novel amino acids for incorporation into peptides and proteins. Research has led to the development of a general method for synthesizing (S)-5,5,5,5′,5′,5′-hexafluoroleucine (Hfl), a fluorinated analog of leucine, using 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane. academie-sciences.fr The incorporation of Hfl into peptides has been achieved via solid-phase peptide synthesis, offering a pathway to proteins with enhanced stability or modified biological function. academie-sciences.fr Furthermore, fluorinated heterocycles, such as pyrazolones, which have potential pharmaceutical applications, can be synthesized using fluorinated precursors. beilstein-journals.org

The following table highlights examples of specialty chemicals and pharmaceutical precursors synthesized from fluorinated butane derivatives.

IntermediateResulting Specialty Chemical/PharmaceuticalApplication Area
1,2,3,4-Tetrachlorohexafluorobutane ontosight.aiVarious fluorinated organic compoundsMedical Technology, Solvents ontosight.ai
1,2,3,4-Tetrabromo-1,1,2,3,4,4-hexafluorobutane ontosight.aiComplex biologically active molecules ontosight.aiPharmaceuticals, Agrochemicals ontosight.ai
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane academie-sciences.fr(S)-5,5,5,5′,5′,5′-Hexafluoroleucine academie-sciences.frPeptide/Protein Engineering academie-sciences.fr
Fluorinated Butane DerivativesFluorinated Pyrazolones beilstein-journals.orgPharmaceuticals, Agrochemicals beilstein-journals.org

Research on Sustainable and Environmentally Benign Synthesis of Fluorinated Butanes

In response to growing environmental concerns, a significant research effort is directed towards developing sustainable and "green" methods for synthesizing fluorinated compounds. rsc.org These efforts aim to reduce the use of hazardous reagents, minimize waste, and replace traditional volatile organic compounds (VOCs) with more benign alternatives. beilstein-journals.orgrsc.org

Key areas of innovation include:

Mechanochemistry: This solvent-free approach involves conducting reactions by grinding solid reagents together. beilstein-journals.org It has been successfully applied to the multi-step, one-pot synthesis of fluorinated pyrazolones, significantly reducing waste compared to traditional solvent-based methods. beilstein-journals.org

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is being explored as an environmentally benign reaction medium. rsc.org It offers the possibility of creating polymers with different molecular weights by simply adjusting pressure and can be used for processes like fluorinated polyacrylate synthesis. rsc.orggrafiati.com

Photocatalysis: Light-driven reactions offer a mild and efficient way to synthesize complex molecules. A photoredox-catalyzed process has been developed for the (4+3) annulation of bicyclo[1.1.0]butanes to create fluorine-containing bicyclo[4.1.1]octene systems under mild conditions. rsc.org

Alternative Surfactants: In the production of fluoropolymers via emulsion polymerization, research is underway to replace traditional fluorinated surfactants with hydrocarbon-based alternatives to reduce the environmental persistence of fluorinated compounds. google.comgoogleapis.com

This table contrasts traditional and sustainable approaches to fluorochemical synthesis.

Synthesis AspectTraditional MethodSustainable AlternativeEnvironmental Benefit
Reaction Medium Chlorinated Solvents, VOCs rsc.orgSolvent-free (Mechanochemistry) beilstein-journals.org, Supercritical CO2 rsc.orgReduces solvent waste and worker exposure. beilstein-journals.orgrsc.org
Energy Input High TemperaturesPhotocatalysis (Visible Light) rsc.orgLower energy consumption, mild reaction conditions. rsc.org
Catalysts Non-recoverable Lewis Acids rsc.orgHeterogeneous catalysts, biocatalystsEasier separation and potential for reuse.
Process Multi-step with intermediate isolationOne-pot multi-step synthesis beilstein-journals.orgIncreased efficiency, reduced waste and energy use. beilstein-journals.org

Exploration of this compound and its Isomers in Niche Chemical Processes

The unique structural and electronic properties of this compound and its isomers are being exploited in various niche chemical applications. Research in this area often focuses on achieving high selectivity in reactions and utilizing the compounds in specialized environments.

One significant area is the selective synthesis and use of specific geometric isomers of unsaturated derivatives. For example, the Z- and E-isomers of 1,1,1,4,4,4-hexafluoro-2-butene (B1366614) have different boiling points and physical properties. google.com The Z-isomer is often preferred for applications as a refrigerant or foam blowing agent due to its liquid state at ambient temperature. google.com This has driven the development of integrated processes to convert the E-isomer to the Z-isomer, often through halogenation and subsequent dehydrohalogenation steps.

Furthermore, the reactivity of the C-H and C-F bonds in hydrofluorocarbons is a subject of intense study. core.ac.uk Understanding the factors that control the selective activation of a C-H bond over a much stronger C-F bond is crucial for developing new catalytic processes to functionalize these molecules efficiently. This research is vital for creating new synthetic pathways and expanding the utility of fluorinated butanes as building blocks. core.ac.uk These compounds and their derivatives are also used as components in specialized solvent blends and as fire extinguishing and suppression agents. google.com

Synergistic Research Combining Experimental and Computational Methodologies in Fluorocarbon Science

The complexity of fluorocarbon chemistry necessitates a close collaboration between experimental synthesis and computational modeling. This synergistic approach accelerates discovery by providing deep mechanistic insights, predicting molecular properties, and guiding experimental design. rsc.orgresearchgate.net

Computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are routinely used to:

Predict Reaction Pathways: DFT calculations can model transition states and reaction energetics, helping to understand why a particular isomer is formed or how a catalyst facilitates a specific bond activation (e.g., C-H vs. C-F). core.ac.ukacs.org

Elucidate Molecular Structure and Conformation: Gas-phase electron diffraction combined with ab initio calculations has been used to determine the precise structure and conformational preferences of molecules like 1,1,1,4,4,4-hexafluorobutane (B1607238). researchgate.net

Understand Intermolecular Interactions: MD simulations provide insights into how fluorinated molecules interact with other molecules, such as lipids in a cell membrane or with surfaces. rsc.orgconsensus.app For instance, simulations have revealed that fluorinated compounds exhibit stronger interactions with lipids compared to their non-fluorinated analogs. rsc.org

Interpret Spectroscopic Data: Calculations can help assign and understand complex spectra, such as the 19F NMR spectra of organometallic complexes formed during C-F bond activation. acs.org

This integrated strategy allows researchers to build a comprehensive picture from the molecular to the macroscale, optimizing processes like transmembrane transport by synthetic anion carriers or designing better sorbents for PFAS remediation. rsc.orgresearchgate.net

The table below outlines common computational techniques and their applications in the study of fluorinated butanes and related compounds.

Computational MethodApplication in Fluorocarbon ResearchExample Finding
Density Functional Theory (DFT) Calculating reaction energetics, predicting reaction mechanisms, understanding bond activation selectivity. core.ac.ukacs.orgProvided insight into the thermodynamics of nickel-fluoroarene complexes during C-F activation. acs.org
Ab Initio Calculations Determining ground-state molecular structures and conformational energies with high accuracy. researchgate.netUsed to study the conformation and structure of 1,1,1,4,4,4-hexafluorobutane. researchgate.net
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of molecules, studying interactions at interfaces (e.g., with lipids or water). rsc.orgresearchgate.netconsensus.appRevealed stronger transporter-lipid interactions for fluorinated compounds vs. non-fluorinated analogues. rsc.org
Quantitative Structure-Property Relationship (QSPR) Correlating molecular structure with physical or chemical properties to predict the behavior of new compounds.Used to predict properties of various halogenated hydrocarbons.

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